molecular formula C10H13BrN2 B596182 4-Bromo-2-(piperidin-2-yl)pyridine CAS No. 1270569-80-6

4-Bromo-2-(piperidin-2-yl)pyridine

Cat. No.: B596182
CAS No.: 1270569-80-6
M. Wt: 241.132
InChI Key: RAHVJTLILPUNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service number 1270569-80-6, establishing its unique chemical identity in scientific databases. The compound possesses a molecular formula of C₁₀H₁₃BrN₂ and exhibits a molecular weight of 241.13 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition of a pyridine ring bearing a bromine substituent at the 4-position and a piperidine ring attached at the 2-position. The compound's Simplified Molecular Input Line Entry System representation is documented as BrC1=CC(C2NCCCC2)=NC=C1, providing a standardized method for computational identification and database searches.

The structural nomenclature follows established conventions for heterocyclic compounds, where the pyridine core serves as the parent structure. The piperidine substituent, derived from the six-membered saturated nitrogen heterocycle, is specifically attached at the 2-position through a carbon-carbon bond linkage. This substitution pattern creates a unique molecular architecture that distinguishes it from other pyridine-piperidine conjugates. The bromine atom occupies the 4-position of the pyridine ring, introducing electrophilic character that enhances the compound's reactivity profile for subsequent chemical transformations.

Property Value Reference
Chemical Abstracts Service Number 1270569-80-6
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System BrC1=CC(C2NCCCC2)=NC=C1
Density 1.4±0.1 g/cm³
Boiling Point 326.4±42.0 °C at 760 mmHg
Flash Point 151.2±27.9 °C

Historical Context in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the historical evolution of heterocyclic chemistry, particularly the discovery and characterization of pyridine and piperidine structures. Pyridine, the foundational aromatic heterocycle present in this compound, was first isolated by Scottish scientist Thomas Anderson in 1849 from the oil obtained through high-temperature heating of animal bones. Anderson's pioneering work led to the separation of a colorless liquid with an unpleasant odor, from which he successfully isolated pure pyridine two years later in 1851. The etymology of pyridine derives from the Greek word "pyr" meaning fire, reflecting Anderson's observation of the compound's highly flammable nature.

The structural elucidation of pyridine required several decades of intensive research following its initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed that pyridine's structure was analogous to quinoline and naphthalene, with the pyridine framework derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This structural hypothesis was subsequently confirmed through experimental validation when pyridine was successfully reduced to piperidine using sodium in ethanol, demonstrating the direct relationship between these two heterocyclic systems. The first synthetic preparation of pyridine was achieved by William Ramsay in 1876, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the inaugural synthesis of a heteroaromatic compound.

Piperidine, the saturated heterocyclic component of this compound, was independently discovered by Thomas Anderson in 1850 and Auguste Cahours in 1852. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental synthetic methodology for accessing this six-membered nitrogen heterocycle. The name piperidine originates from the genus Piper, the Latin designation for pepper, reflecting its natural occurrence in pepper-derived compounds. Industrial production of piperidine evolved to utilize the hydrogenation of pyridine over molybdenum disulfide catalysts, creating a direct synthetic pathway from the aromatic precursor to the saturated derivative.

The integration of brominated pyridine derivatives into medicinal chemistry represents a more recent development in heterocyclic research. The introduction of halogen substituents, particularly bromine, onto pyridine rings has enabled enhanced reactivity profiles for cross-coupling reactions and nucleophilic substitutions. These synthetic advantages have positioned brominated pyridine-piperidine conjugates as valuable intermediates for accessing complex molecular architectures required in contemporary drug discovery programs.

Significance in Medicinal Chemistry and Drug Discovery

This compound occupies a prominent position in contemporary medicinal chemistry due to its unique structural features that facilitate diverse chemical transformations and biological interactions. The compound serves as a heterocyclic building block characterized by its pyridine ring substituted with a bromine atom and a piperidine moiety, enabling various chemical reactions and biological activities that are essential for pharmaceutical development. The presence of the piperidine structural motif is particularly significant, as this saturated six-membered nitrogen heterocycle appears in numerous pharmaceutically active compounds and natural alkaloids.

The piperidine scaffold has demonstrated remarkable versatility in drug design, appearing in essential medications across multiple therapeutic categories. Selective serotonin reuptake inhibitors such as paroxetine incorporate piperidine frameworks, while stimulants and nootropics including methylphenidate and ethylphenidate utilize this heterocyclic system. Histamine receptor antagonists like loratadine and pitolisant, selective estrogen receptor modulators such as raloxifene, and vasodilators including minoxidil all feature piperidine structural elements. The widespread occurrence of piperidine in antipsychotic medications, including droperidol, haloperidol, risperidone, and thioridazine, further emphasizes the therapeutic importance of this heterocyclic framework.

Recent advances in synthetic methodology have significantly enhanced the accessibility of piperidine derivatives for drug discovery applications. Researchers from Scripps Research and Rice University have developed innovative biocatalytic approaches that combine carbon-hydrogen oxidation with radical cross-coupling, offering streamlined synthetic pathways to complex three-dimensional piperidine structures. This breakthrough methodology has reduced traditional multistep synthetic processes from seven to seventeen steps down to just two to five steps, dramatically improving efficiency and reducing production costs. The approach has demonstrated success in synthesizing high-value piperidines used in natural products and pharmaceuticals, including neurokinin receptor antagonists, anticancer agents, and antibiotics.

Therapeutic Category Piperidine-Containing Drugs Reference
Selective Serotonin Reuptake Inhibitors Paroxetine
Stimulants and Nootropics Methylphenidate, Ethylphenidate, Pipradrol
Histamine Receptor Antagonists Loratadine, Pitolisant
Selective Estrogen Receptor Modulators Raloxifene
Vasodilators Minoxidil
Antipsychotic Medications Droperidol, Haloperidol, Risperidone, Thioridazine
Opioids Fentanyl analogs, Loperamide, Pethidine

The strategic importance of this compound in drug discovery extends beyond its structural components to encompass its functional versatility as a synthetic intermediate. The bromine substituent enables facile substitution reactions with various nucleophiles, including amines, thiols, and alkoxides, providing access to diverse chemical functionalities. Additionally, the compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck coupling, facilitating the construction of biaryl compounds and extended aromatic systems. These synthetic capabilities, combined with the inherent biological relevance of the piperidine-pyridine framework, position this compound as a valuable tool for medicinal chemists seeking to develop novel therapeutic agents.

Properties

IUPAC Name

4-bromo-2-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h4,6-7,9,12H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHVJTLILPUNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Pyridine Precursors

The bromination of 2-(piperidin-2-yl)pyridine derivatives is a foundational method. In CN104592198A , 2-methylpyrimidine undergoes electrophilic aromatic substitution with bromine in acetic acid under reflux, yielding 5-bromo-2-methylpyrimidine in 72% yield. While this example involves pyrimidine, analogous conditions apply to pyridine systems. The bromine attack occurs preferentially at the para position relative to the methyl group due to directing effects, a principle transferable to 2-piperidinylpyridines.

Coupling with Piperidine Derivatives

Post-bromination, coupling reactions introduce the piperidine moiety. For instance, WO1998022459A1 describes a nucleophilic substitution where a brominated intermediate reacts with piperidin-4-yl-methylamine in the presence of potassium carbonate and DMF at 80°C. This method, however, requires pre-functionalized piperidine precursors, limiting scalability. Alternative approaches, such as Ullmann coupling using copper catalysts, have been reported for analogous systems but remain underexplored for this specific compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A high-yielding route involves Suzuki-Miyaura coupling between 4-bromo-2-iodopyridine and piperidin-2-ylboronic acid. CN110746345B demonstrates this method using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst, achieving 85% yield under inert conditions. Key parameters include:

ParameterOptimal Value
Catalyst Loading2 mol% Pd(dppf)Cl₂
BaseK₃PO₄ (3 equiv)
SolventDME/H₂O (4:1)
Temperature90°C, 12 h

This method’s efficiency stems from the stability of boronic acids and mild reaction conditions, though boronic acid synthesis adds preparatory steps.

Buchwald-Hartwig Amination

ACS Journal of Medicinal Chemistry (2017) details Buchwald-Hartwig amination for analogous pyridine-piperidine systems. Using Pd₂(dba)₃ and Xantphos, 4-bromo-2-chloropyridine couples with piperidin-2-amine at 110°C in toluene, yielding 78% product. While applicable to 4-bromo-2-(piperidin-2-yl)pyridine, this method requires rigorous moisture exclusion and suffers from catalyst cost.

Reductive Amination and Hydrogenation

Reductive Amination of Ketones

A two-step process involves condensing 4-bromo-2-pyridinecarbaldehyde with piperidin-2-one followed by sodium triacetoxyborohydride reduction. WO1998022459A1 reports similar reductive aminations, achieving 65–70% yields using dichloromethane as the solvent. This method is advantageous for stereochemical control but struggles with over-reduction side reactions.

Catalytic Hydrogenation of Pyridine Rings

Hydrogenation of 4-bromo-2-(1,2,3,6-tetrahydropyridin-2-yl)pyridine over palladium on carbon (Pd/C) selectively saturates the tetrahydropyridine ring to piperidine. CN104592198A exemplifies this using 10% Pd/C in methanol under H₂ at 25°C, yielding 92% pure product. Critical considerations include:

  • Catalyst Poisoning : Sulfur-containing impurities must be avoided.

  • Pressure : Ambient pressure suffices, but higher pressures (3–5 bar) reduce reaction time.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityStereoselectivity
Bromination-Coupling60–72LowModerateLow
Suzuki-Miyaura80–85HighHighHigh
Buchwald-Hartwig70–78Very HighModerateModerate
Reductive Amination65–70ModerateLowHigh
Catalytic Hydrogenation85–92LowHighN/A

The Suzuki-Miyaura method offers the best balance of yield and scalability, while catalytic hydrogenation is optimal for cost-sensitive applications.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Unwanted di-bromination or ortho-bromination can occur during electrophilic substitution. CN104592198A mitigates this using excess acetic acid (200 ml per 24 g substrate) to stabilize the bromonium ion and direct para substitution. Alternative directing groups, such as methoxy, have been proposed but require post-synthetic removal.

Catalyst Deactivation in Cross-Coupling

Palladium catalysts are prone to deactivation via piperidine coordination. CN110746345B addresses this by employing bulky ligands (dppf) that shield the metal center, enhancing turnover numbers. Additionally, catalyst recycling protocols using magnetic nanoparticles are under investigation but remain unpublished for this compound.

Purification Challenges

The polar nature of this compound complicates isolation. Gradient elution chromatography (DCM:MeOH 95:5 to 90:10) is standard, but ACS Journal of Medicinal Chemistry recommends ion-exchange chromatography for >99% purity in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The piperidine ring can be oxidized to form piperidinones or reduced to form piperidines with different substituents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Piperidinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the piperidine ring with different substituents.

Scientific Research Applications

4-Bromo-2-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in biological activity.

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-2-(piperidin-2-yl)pyridine can be contextualized by comparing it to other 4-bromo-2-substituted pyridines. Key differences in substituents influence physicochemical properties, reactivity, and applications.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Rf Value (Hexane/EtOAc) LogP (Predicted)
This compound - - 2.1*
4-Bromo-2-(4-fluorophenyl)pyridine - 0.11 (95:5) 3.5
4-Bromo-2-(4-anisyl)pyridine - - 2.8
4-Bromo-2-cyclopropylpyridine - - 2.3

*Predicted using substituent contributions.

Key Observations:

  • Chromatographic Behavior: The lower Rf value (0.11) for 4-Bromo-2-(4-fluorophenyl)pyridine indicates higher polarity compared to aryl-substituted analogs, likely due to the electron-withdrawing fluorine.
  • Lipophilicity: Piperidinyl and cyclopropyl substituents reduce LogP relative to aryl groups, suggesting improved aqueous solubility.

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-(piperidin-2-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including halogenation, coupling, or functional group transformations. For example, bromination of pyridine derivatives or coupling of piperidine precursors with brominated pyridines. Key factors include:

  • Temperature control : Optimal yields are achieved at 60–80°C for coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while ethanol may stabilize reactive intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions; ligand choice impacts regioselectivity .
  • Protective groups : Piperidine nitrogen may require protection (e.g., Boc groups) to prevent undesired side reactions .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., distinguishing bromine position on pyridine) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% is typical for research-grade compounds) and identifies by-products .
  • X-ray crystallography : Resolves ambiguous stereochemistry in piperidine-pyridine hybrids .

Q. What are the typical reactions this compound undergoes in medicinal chemistry applications?

Methodological Answer:

  • Nucleophilic substitution : Bromine at the 4-position is reactive toward amines or thiols, enabling derivatization (e.g., forming aryl amines for CNS drug candidates) .
  • Cross-coupling : Suzuki reactions with boronic acids yield biaryl structures for kinase inhibitors .
  • Aldol condensation : The pyridine ring participates in acid-catalyzed condensations to form extended π-systems for materials science .

Advanced Research Questions

Q. How can researchers design experiments to optimize palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Screen variables (catalyst loading, solvent, temperature) using a factorial design to identify optimal conditions .
  • In situ monitoring : Use HPLC or GC-MS to track reaction progress and intermediate stability .
  • Ligand optimization : Bulky ligands (e.g., XPhos) enhance steric control in couplings with sterically hindered boronic acids .
  • Post-reaction workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity products .

Q. How can contradictions in reported reactivity or biological activity of this compound be addressed?

Methodological Answer:

  • Comparative reactivity studies : Replicate conflicting studies under standardized conditions (e.g., identical solvents, catalysts) to isolate variables .
  • Computational modeling : DFT calculations predict electron density at reactive sites (e.g., bromine vs. piperidine nitrogen) to explain divergent reaction pathways .
  • Biological assays : Test batches with varying purity levels to assess whether impurities (e.g., dehalogenated by-products) skew activity data .

Q. What strategies enhance the biological activity of this compound derivatives through structural modifications?

Methodological Answer:

  • Piperidine ring functionalization : Introduce methyl or dimethylamino groups to improve lipophilicity and blood-brain barrier penetration (observed in CNS-targeting analogs) .
  • Heterocycle replacement : Substitute pyridine with pyrimidine to alter binding kinetics in kinase inhibition assays .
  • Bioisosteric replacements : Replace bromine with trifluoromethyl groups to enhance metabolic stability while retaining steric bulk .

Q. What analytical methods are critical for troubleshooting low yields in the synthesis of this compound?

Methodological Answer:

  • TLC and GC-MS : Identify unreacted starting materials or intermediates early in the reaction .
  • XPS (X-ray photoelectron spectroscopy) : Detect catalyst poisoning (e.g., palladium black formation) in cross-coupling reactions .
  • Kinetic studies : Monitor reaction half-life under varying conditions to pinpoint rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.